1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the 3-chloropropyl group and the fluorine atom onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Chemical Reactions Analysis
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloropropyl group. Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, particularly at the fluorine-substituted positions.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds .
Scientific Research Applications
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the fluorine atom, which can influence its chemical reactivity and biological activity.
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene: This compound lacks the fluorine atom, which can affect its overall properties and applications .
Properties
Molecular Formula |
C10H9ClF4S |
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Molecular Weight |
272.69 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
KUTOGFZICUQKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCl)SC(F)(F)F |
Origin of Product |
United States |
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